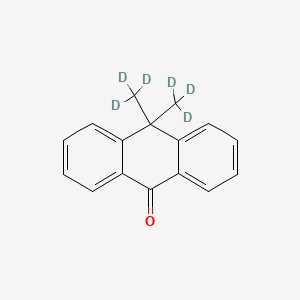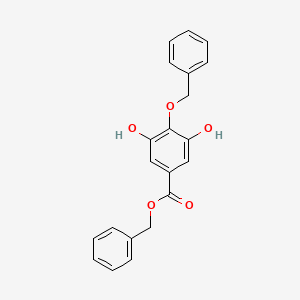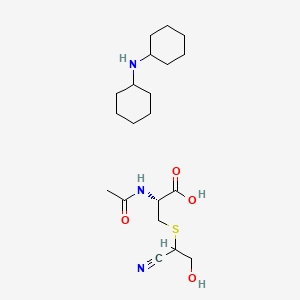
4-Chloro-2-nitroaniline-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-nitroaniline-d3 is a deuterated derivative of 4-chloro-2-nitroaniline, a compound known for its applications in various fields such as chemistry, biology, and industry. The deuterium labeling in this compound makes it particularly useful in research involving isotopic labeling and tracing studies. The molecular formula of this compound is C6H2D3ClN2O2, and it has a molecular weight of 175.59 .
准备方法
Synthetic Routes and Reaction Conditions: 4-Chloro-2-nitroaniline-d3 can be synthesized through the nitration of 4-chloroaniline-d3. The process involves the following steps:
Nitration: 4-Chloroaniline-d3 is treated with a nitrating mixture (typically a combination of concentrated sulfuric acid and nitric acid) to introduce the nitro group at the ortho position relative to the amino group.
Purification: The resulting this compound is purified through recrystallization from suitable solvents such as ethanol or water.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
化学反应分析
Types of Reactions: 4-Chloro-2-nitroaniline-d3 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Reduction: Iron powder and hydrochloric acid, catalytic hydrogenation with palladium on carbon.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Reduction: 4-Chloro-2-phenylenediamine-d3.
Substitution: Various substituted anilines depending on the nucleophile used.
科学研究应用
4-Chloro-2-nitroaniline-d3 has several applications in scientific research:
Isotopic Labeling: Used in studies involving isotopic tracing to understand reaction mechanisms and metabolic pathways.
Proteomics Research: Utilized in the study of protein interactions and functions.
Pharmaceutical Research: Serves as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: Employed in the development of nonlinear optical materials and other advanced materials
作用机制
The mechanism of action of 4-Chloro-2-nitroaniline-d3 involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in substitution reactions, leading to the formation of various derivatives with different biological activities. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used .
相似化合物的比较
4-Chloro-2-nitroaniline: The non-deuterated version of 4-Chloro-2-nitroaniline-d3.
2-Chloro-4-nitroaniline: A positional isomer with the nitro and chloro groups at different positions.
4-Bromo-2-nitroaniline: A similar compound with a bromo group instead of a chloro group.
Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly valuable in isotopic labeling studies. The presence of deuterium atoms allows for precise tracking and analysis in various research applications, providing insights that are not possible with non-deuterated compounds .
属性
IUPAC Name |
4-chloro-2,3,5-trideuterio-6-nitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H,8H2/i1D,2D,3D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGKNXWGYQPUJK-CBYSEHNBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[N+](=O)[O-])[2H])Cl)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-[[(S)-2-(formylamino)-4-(methyl-d3)-pentanoyl]oxy]hexadecanoate](/img/structure/B564961.png)











![(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B564981.png)

